![molecular formula C14H12F3N5S B2734271 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 957014-53-8](/img/structure/B2734271.png)

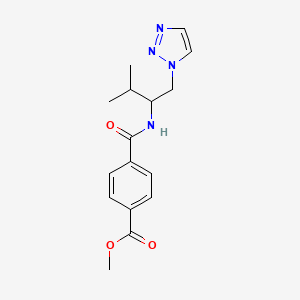

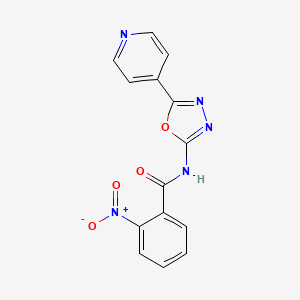

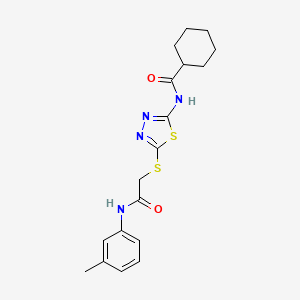

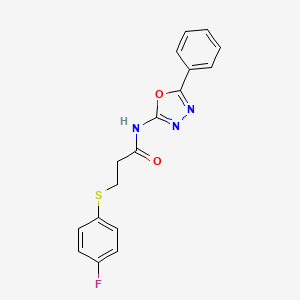

4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethyl group containing pyrazole derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of intermediate compounds with several α, β -unsaturated aldehydes or carboxyl compounds . The exact structure characterization and substrate selectivity of α, β -unsaturated carboxyl compounds have been investigated extensively .

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated by X-ray crystallography . The intermediate compounds, which have three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, are key intermediates not only for the synthesis of certain compounds but also for the construction of other useful heterocyclic compounds .

Chemical Reactions Analysis

The reaction mechanism of similar compounds with unsaturated carbonyl compounds has been proposed . The intermediate compounds contain a strong electron-withdrawing group in its three position, which might lead to its condensation and cycloaddition reactions showing obvious differences from those conventionally reported aminopyrazole compounds .

Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in similar compounds are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . These compounds possess strong stabilization energy from lone pair orbital and are more stable than all other functional groups of the molecule .

科学的研究の応用

Synthesis and Properties

- Pyrazole and 1,2,4-triazole derivatives, including compounds structurally related to 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol, are highlighted for their strategic role in modern medicine and pharmacy. These compounds are noted for their significant pharmacological potential and the ease of chemical modification, which allows for the targeting of various biological activities. The synthesis of such compounds involves complex chemical transformations, aiming to explore their interaction with biological targets and antifungal activities (Fedotov, Hotsulia, & Panasenko, 2022).

Biological Potential and Antimicrobial Activities

- Research on triazole derivatives, including compounds with structural similarities to 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol, has shown promising biological potential. These studies have investigated the antimicrobial, anti-inflammatory, and antioxidant properties of synthesized compounds, with some displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The design and synthesis of these compounds involve meticulous chemical processes to ensure their efficacy and potential as antimicrobial agents (Bhat et al., 2016).

Antioxidant and Analgesic Activities

- A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been synthesized and evaluated for their in vivo analgesic and in vitro antioxidant activities. These studies have demonstrated significant findings, indicating the compounds' effectiveness in exhibiting analgesic and antioxidant properties, which underscores the therapeutic potential of such triazole and pyrazole derivatives (Karrouchi et al., 2016).

Safety And Hazards

将来の方向性

Pyrazole derivatives have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities . There is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications of pyrazole derivatives .

特性

IUPAC Name |

4-ethyl-3-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5S/c1-2-21-12(19-20-13(21)23)10-8-18-22(11(10)14(15,16)17)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECWGRNQPWDHJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)

![1-Spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2734191.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2734196.png)

![N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide](/img/structure/B2734200.png)

![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2734202.png)

![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)